molecular formula C18H18Cl2N2O3S B2905938 2-(2-(2,4-dichlorophenoxy)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 419558-42-2

2-(2-(2,4-dichlorophenoxy)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B2905938
CAS RN: 419558-42-2
M. Wt: 413.31
InChI Key: AOBOBFMNQSJRMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-(2,4-dichlorophenoxy)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a derivative of 2-(2,4-dichlorophenoxy)acetic acid . These compounds are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme .


Synthesis Analysis

The synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield .

Scientific Research Applications

Anti-Inflammatory Applications

2-(2,4-dichlorophenoxy)acetic acid and its derivatives have shown promise as anti-inflammatory agents. Specifically, this compound selectively inhibits the COX-2 enzyme, which plays a crucial role in inflammation. Researchers have synthesized a series of new derivatives by combining 2-(2,4-dichlorophenoxy)acetic acid with N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. The synthesis method involves adding aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide, resulting in the formation of these novel compounds .

Molecular Docking Studies

To assess the potential of these synthesized compounds as anti-inflammatory agents, molecular docking studies were conducted. The researchers used the AutoDock Vina program based on the PyRx 0.8 platform. They prepared the enzyme structure (PDB ID: 4M11, Mus musculus) and the structures of potential inhibitors using the Chimera 1.14 and ArgusLab 4.0.1 programs, respectively. The results indicated that the synthesized compounds effectively interact with the active site of COX-2, surpassing the strength of the complex formed with 2-(2,4-dichlorophenoxy)acetic acid .

Mechanism of Action

These compounds are capable of selectively inhibiting the COX-2 enzyme . According to the results of molecular docking, the structures of the synthesized compounds effectively interact with the active site of COX-2 and surpass 2-(2,4-dichlorophenoxy)acetic acid in terms of the strength of the complex formed with this enzyme .

Future Directions

The future directions for these compounds could involve further exploration of their anti-inflammatory properties and potential applications in medicine . More research could also be done to improve the synthesis process and increase the yield .

properties

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3S/c19-10-6-7-13(12(20)8-10)25-9-15(23)22-18-16(17(21)24)11-4-2-1-3-5-14(11)26-18/h6-8H,1-5,9H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBOBFMNQSJRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.